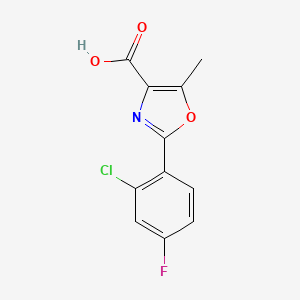
2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid typically involves the reaction of 2-chloro-4-fluorobenzoic acid with appropriate reagents to form the oxazole ring. One common method includes the use of a cyclization reaction where the benzoic acid derivative is treated with a suitable base and a methylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenylboronic acid
- 2-Chloro-4-fluorobenzoic acid
- 2-Chloro-4-fluorophenylacetic acid
Uniqueness
2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with the oxazole ring structure. This combination imparts specific chemical and biological properties that are distinct from other similar compounds .
Biological Activity
2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
- Molecular Formula : C11H8ClFNO3
- Molecular Weight : 255.63 g/mol
- IUPAC Name : 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It acts on various receptors, influencing signal transduction pathways that regulate cellular responses.
Biological Activity Overview
Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases. The mechanism appears to involve the downregulation of NF-kB signaling pathways.
Cytotoxicity in Cancer Cells
Research published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The study reported IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer therapeutic.
Properties
Molecular Formula |
C11H7ClFNO3 |
|---|---|
Molecular Weight |
255.63 g/mol |
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7ClFNO3/c1-5-9(11(15)16)14-10(17-5)7-3-2-6(13)4-8(7)12/h2-4H,1H3,(H,15,16) |
InChI Key |
ZZBPAYNCLSOKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















